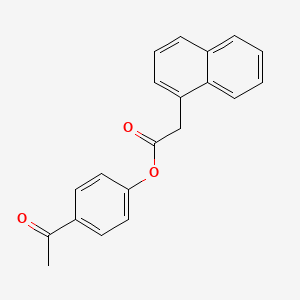![molecular formula C12H11BrN2OS2 B5878262 2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5878262.png)
2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide, also known as BPTAA, is a compound that has gained significant attention in scientific research due to its potential for use in the development of new drugs. This compound has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively. In
Mecanismo De Acción
2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to inhibit the activity of acetylcholinesterase, as mentioned previously.
Biochemical and Physiological Effects:
2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been shown to possess anticancer activity, as it inhibits the growth and proliferation of cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, which may have implications for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide is its potential use in the development of new drugs for the treatment of cancer and Alzheimer's disease. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Direcciones Futuras
Further research is needed to fully understand 2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide's mechanism of action and its potential use in the development of new drugs. Future studies could focus on the synthesis of analogs of 2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide to determine their anticancer and acetylcholinesterase inhibitory activity. Additionally, studies could focus on the development of drug delivery systems to improve the bioavailability and efficacy of 2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide.
Métodos De Síntesis
2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide can be synthesized through various methods, including the reaction of 4-bromothiophenol with 4-methyl-2-thiazolylamine in the presence of a base and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to obtain 2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide. Other methods of synthesis include the reaction of 4-bromothiophenol with 4-methyl-2-thiazolylamine in the presence of a catalyst such as copper(II) acetate, or the reaction of 4-bromothiophenol with 4-methyl-2-thiazolylamine in the presence of a base and a palladium catalyst.
Aplicaciones Científicas De Investigación
2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been studied for its potential use in the development of new drugs, particularly in the treatment of cancer. It has been shown to possess anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS2/c1-8-6-18-12(14-8)15-11(16)7-17-10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLLDYWZZWBUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)
![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)


![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5878263.png)




![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine](/img/structure/B5878287.png)